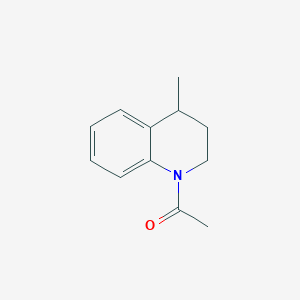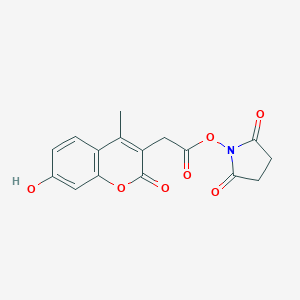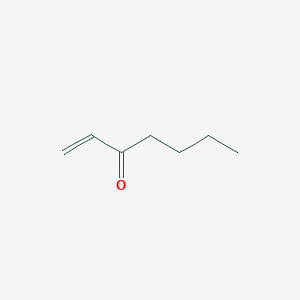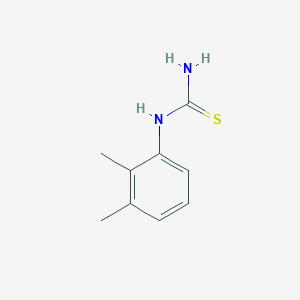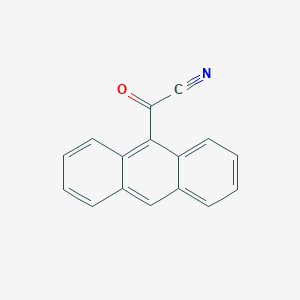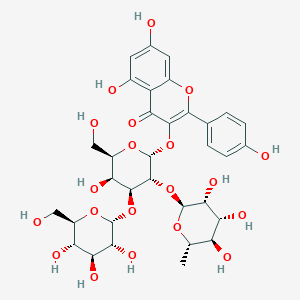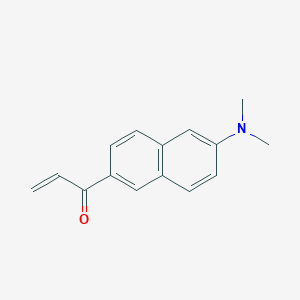
Acrylodan
Overview
Description
Acrylodan is a polar sensitive fluorophore . It has been used to characterize the polarity immediately surrounding cytoplasmic and mitochondrial malate dehydrogenase enzyme immobilized within three-dimensional macroporous chitosan scaffolds .
Synthesis Analysis
The synthesis of Acrylodan involves reactions with thiols . The reactions with Acrylodan proceeded relatively rapidly; 2-4 hours of reaction at 4°C were usually sufficient to achieve maximum labeling . The proteins were separated from excess reagent either by dialysis or by gel filtration on a Bio-Gel P-2 column .
Molecular Structure Analysis
The mass spectral analysis yielded a molecular ion and fragmentation pattern consistent with the structure of Acrylodan .
Chemical Reactions Analysis
Acrylodan reacts efficiently and selectively with thiols at pH 7.0 in a manner similar to that of aromatic vinyl agents . The quantum yield of this agent is markedly enhanced after reaction with thiols .
Physical And Chemical Properties Analysis
The fluorescence spectrum of Acrylodan depends on solvating properties of its microenvironment . The blue shift in Acrylodan’s emission maxima revealed a polar shift in the chemical microenvironment surrounding the enzymes when immobilized in a modified as opposed to unmodified chitosan scaffold .
Scientific Research Applications
Analysis of Hydrophobic Domains in Proteins
Acrylodan has been shown to be particularly useful in studying hydrophobic domains within proteins. Its spectral properties allow for the measurement of fluorescence, which can indicate conformational changes and dipolar relaxation processes .
Characterization of Chemical Microenvironments
The shift in fluorescence emission spectra of Acrylodan is used to characterize the polarity surrounding enzymes such as cytoplasmic and mitochondrial malate dehydrogenase when immobilized within three-dimensional macroporous chitosan scaffolds .
Differentiating Protein States
Fluorescence spectroscopy with Acrylodan labeling can differentiate between various states of proteins, such as cAMP-dependent protein kinase catalytic subunits, in different chemical solutions. This is achieved by observing changes in the emission spectrum of the protein-coupled dye .
Mechanism of Action
Target of Action
Acrylodan, also known as 1-(6-(Dimethylamino)naphthalen-2-yl)prop-2-en-1-one, primarily targets thiols . Thiols are organic compounds that contain a sulfur-hydrogen bond. They play a crucial role in the structure and function of proteins. Acrylodan is particularly sensitive to the local environmental dipolarity and dynamics within the binding pocket surrounding Cys34 , a cysteine residue .
Mode of Action
Acrylodan reacts with thiols, forming a covalent bond . This reaction leads to a change in the local environment around the Cys34 residue, affecting its dipolarity and dynamics . The compound’s fluorescence properties make it a valuable tool for studying these changes, as the fluorescence is very sensitive to the microenvironment .
Biochemical Pathways
It has been used to study the conformational dynamics of different proteins, including the 3′5′-cyclic adenosine monophosphate-dependent protein kinase catalytic subunit . The alteration in the emission spectrum of the covalently coupled fluorescence dye was used to study the interaction of this enzyme with nucleotide substrates and inhibitors .
Pharmacokinetics
It’s important to note that the compound’s solubility in dmso is 50 mg/ml , which could potentially influence its bioavailability.
Result of Action
The primary result of Acrylodan’s action is a change in the fluorescence emission spectrum of the protein to which it is bound . This shift in fluorescence can indicate conformational changes in the protein, providing valuable insights into protein structure and function .
Action Environment
The action of Acrylodan is highly sensitive to its environment. The compound’s fluorescence is very sensitive to the polarity of its surroundings . Therefore, changes in the local environment, such as changes in polarity, can significantly influence the action, efficacy, and stability of Acrylodan .
Safety and Hazards
If inhaled, the victim should be moved into fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and consult a doctor immediately . Following skin contact, contaminated clothing should be removed immediately. Wash off with soap and plenty of water and consult a doctor .
properties
IUPAC Name |
1-[6-(dimethylamino)naphthalen-2-yl]prop-2-en-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO/c1-4-15(17)13-6-5-12-10-14(16(2)3)8-7-11(12)9-13/h4-10H,1H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMWAJFNEGAJETK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC2=C(C=C1)C=C(C=C2)C(=O)C=C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80235737 | |
| Record name | Acrylodan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80235737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
86636-92-2 | |
| Record name | Acrylodan | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0086636922 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acrylodan | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80235737 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details











Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

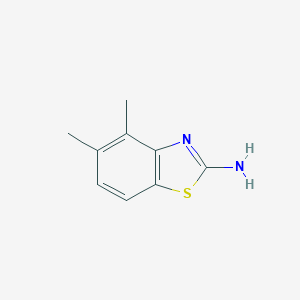
![Tetrahydro-1H-pyrazolo[1,2-a]pyridazine-1,3(2H)-dione](/img/structure/B149091.png)

